![molecular formula C16H11NO3S2 B1659495 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- CAS No. 65491-26-1](/img/structure/B1659495.png)

4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

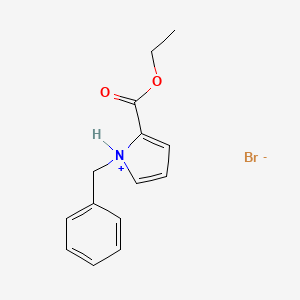

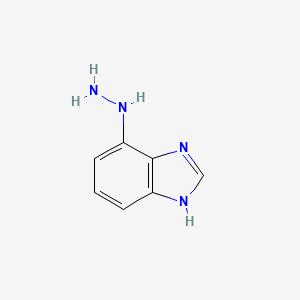

“4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-” is a chemical compound with the molecular formula C16H11NO3S2 and a molecular weight of 329.39 . It is also known by the synonym "5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one" .

Synthesis Analysis

The synthesis of 4-thiazolidinone derivatives involves the use of key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives via nucleophilic addition reactions with the arylidene malononitrile . The 4-thiazolidinones can also react with dimethylformamide-dimethylacetal to form corresponding enamines . An unexpected synthesis of (Z)-ethyl 2- ( (Z)-5- ( (dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate via deacetylation mechanism has been reported .Molecular Structure Analysis

The molecular structure of 4-thiazolidinones has been elucidated using X-ray single crystal technique . This technique was employed for structure elucidation and Z/E potential isomerism configuration determination .Chemical Reactions Analysis

4-Thiazolidinones can undergo various reactions depending on the reaction conditions. For instance, they can react with DMF-DMA to form corresponding enamines . They can also react with many heterocyclic amines affording polyfunctionally substituted fused pyrimidine derivatives .作用机制

While the exact mechanism of action of “4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-” is not specified in the search results, 4-thiazolidinone-bearing hybrid molecules have been studied for their potential anticancer activity . In vitro studies have revealed the induction of DNA damage, cell cycle arrest in the G2/M phase, and the induction of apoptosis as indicated by annexin-V staining and the activation of caspases .

未来方向

The future directions in the field of 4-thiazolidinones research involve the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds . These design approaches are effective tools/sources for the generation of hit/lead compounds with anticancer activity and will be relevant to future studies .

属性

IUPAC Name |

5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDUKCMLAWNULI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389166 |

Source

|

| Record name | 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65491-26-1 |

Source

|

| Record name | 4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

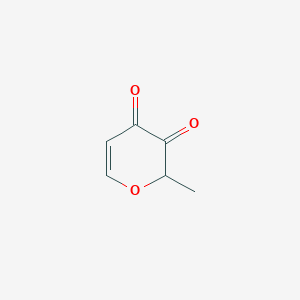

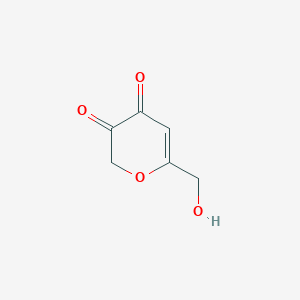

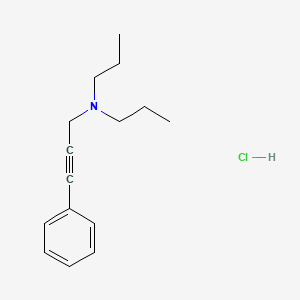

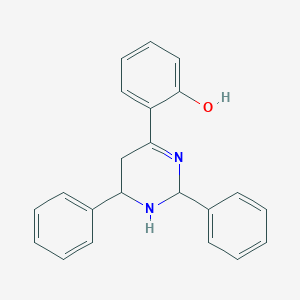

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Dichlorobicyclo[6.1.0]nonane](/img/structure/B1659414.png)

![13,15-Dichloro-4,6,8-trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1659418.png)

![4-([4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride](/img/structure/B1659424.png)

![4-[(4-Methoxyphenyl)diazenyl]-2,5-dimethyl-1H-pyrazol-3-one](/img/structure/B1659429.png)